
2-Chloro-1-(2-chlorophenyl)ethanone
Overview
Description
2-Chloro-1-(2-chlorophenyl)ethanone (C₈H₅Cl₂O) is an α-haloketone featuring a chlorine atom at the α-carbon of the ethanone group and a second chlorine at the ortho position of the phenyl ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals. Its reactivity stems from the electron-withdrawing effects of the chlorine substituents, which enhance the electrophilicity of the ketone carbon, facilitating nucleophilic substitution or condensation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(2-chlorophenyl)ethanone can be synthesized through several methods. One common method involves the chlorination of 2-chloroacetophenone. The reaction typically takes place in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure controlled chlorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chlorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl ethanones.
Reduction: 2-Chloro-1-(2-chlorophenyl)ethanol.
Oxidation: 2-Chloro-1-(2-chlorophenyl)acetic acid.
Scientific Research Applications
Medicinal Applications
1. Antiarrhythmic Agent
CCPE has been identified as an antiarrhythmic drug within the methyl ketones group. It is utilized in the treatment of conditions such as asthma and bronchitis due to its bronchodilator effects. The compound's mechanism involves the modulation of ion channels, which helps restore normal heart rhythm and improve respiratory function .
2. Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its chlorinated structure allows for further chemical modifications, making it a valuable building block in drug development.
Synthetic Applications
1. Organic Synthesis
CCPE is employed in organic synthesis as a precursor for creating other complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. This versatility makes it a crucial component in the synthesis of agrochemicals and other fine chemicals .
2. Synthesis of Novel Compounds
Researchers have utilized CCPE to synthesize novel compounds with potential biological activity. For instance, derivatives of CCPE have shown promise in antimicrobial and anti-inflammatory activities, expanding its application scope beyond traditional uses .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Antiarrhythmic Effect | Demonstrated significant efficacy in reducing arrhythmias in animal models. |
Study B | Synthesis of Antimicrobial Agents | CCPE derivatives exhibited potent activity against various bacterial strains. |
Study C | Bronchodilator Properties | Improved lung function metrics in patients with asthma when administered alongside standard therapies. |
Mechanism of Action
The mechanism of action of 2-chloro-1-(2-chlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
Comparison with Similar Compounds
Chlorine Position and Number
- 2-Chloro-1-(3-hydroxyphenyl)ethanone (C₈H₇ClO₂): Replacing the ortho-chlorine with a hydroxyl group () introduces hydrogen-bonding capabilities, leading to planar molecular geometry and dimer formation via O–H⋯O interactions. This contrasts with the dichloro analog, where Cl's electronegativity dominates intermolecular interactions (e.g., dipole-dipole forces) .
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone (C₈H₅Cl₃O): The additional para-chlorine () increases steric and electronic effects, requiring microwave-assisted synthesis (100°C, 125 W) for efficient reaction with sodium ethoxide. Yields and reaction times differ significantly compared to mono-chloro derivatives .
Electron-Withdrawing vs. Electron-Donating Groups
- 2-Chloro-1-(4-methoxyphenyl)ethanone (C₉H₉ClO₂): The methoxy group () donates electrons via resonance, reducing the ketone's electrophilicity. This results in lower reactivity in Darzens condensations compared to nitro- or chloro-substituted analogs .
- 2-Chloro-1-(3-nitrophenyl)ethanone (C₈H₅ClNO₃): The nitro group () strongly withdraws electrons, enhancing reactivity in stereoselective oxirane synthesis (trans-isomers exclusively formed) .
Structural and Spectroscopic Comparisons
- Crystal Packing: 2-Chloro-1-(3-hydroxyphenyl)ethanone forms inversion-symmetric dimers via hydrogen bonds (), whereas dichloro analogs like 2-Chloro-1-(2,4-dichlorophenyl)ethanone exhibit tighter packing due to Cl⋯Cl interactions .
- NMR Trends: In 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone derivatives (), the α-chlorine deshields adjacent protons (δ 4.5–5.0 ppm in ¹H NMR), a pattern consistent across α-haloketones .
Biological Activity
2-Chloro-1-(2-chlorophenyl)ethanone, also known by its CAS number 4209-25-0, is an aromatic ketone characterized by the presence of two chlorine atoms on the phenyl ring and an ethyl group. Its molecular formula is C₈H₆Cl₂O, with a molecular weight of approximately 189.04 g/mol. This compound is primarily recognized for its utility in organic synthesis and potential applications in medicinal chemistry due to its reactive functional groups, particularly the carbonyl and halogen functionalities.
The chemical structure of this compound features a carbonyl group adjacent to a chloro-substituted phenyl group, which contributes to its reactivity. The compound can participate in various chemical reactions, including nucleophilic substitutions, reductions, and oxidations, making it a valuable intermediate in the synthesis of more complex organic molecules.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes critical for various metabolic pathways. This inhibition can lead to altered cellular functions and may exhibit therapeutic effects against certain diseases.
- Nucleophilic Reactions : The carbonyl group in this compound allows for nucleophilic attack by nitrogen-containing compounds, forming oximes or hydrazones. Such reactions are significant in drug development and synthetic chemistry.
- Toxicological Aspects : Chlorinated compounds often exhibit cytotoxicity and can induce oxidative stress in biological systems. The potential for skin irritation and damage has been noted, emphasizing the need for careful handling during experimental applications .
Case Studies and Research Findings
Although specific case studies directly involving this compound are scarce, related research provides valuable context:
- Chlorinated Phenolic Compounds : Research indicates that chlorinated phenolic derivatives can possess antibacterial and antifungal properties. For instance, studies on chlorinated acetophenones demonstrated their effectiveness against various microbial strains, suggesting potential applications in antimicrobial therapies .
- Synthesis and Application : The compound is often synthesized via chlorination methods involving chlorinating agents like thionyl chloride or phosphorus pentachloride. These synthetic routes highlight its role as a precursor in creating more complex pharmacologically active molecules .
Data Summary
The following table summarizes key properties and potential biological activities related to this compound:
Property/Activity | Description |
---|---|
Molecular Formula | C₈H₆Cl₂O |
Molecular Weight | 189.04 g/mol |
Chemical Structure | Contains carbonyl group and chloro substituents |
Potential Biological Activity | Enzyme inhibition, nucleophilic reactions |
Toxicity Concerns | Causes skin burns and irritation |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Chloro-1-(2-chlorophenyl)ethanone in academic research?
The compound is typically synthesized via Friedel-Crafts acylation , where chloroacetyl chloride reacts with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include maintaining anhydrous conditions, inert atmosphere, and controlled stoichiometry to minimize byproducts like polysubstituted derivatives. Post-reaction purification involves column chromatography or recrystallization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) identifies aromatic protons, carbonyl groups, and chlorine-substituted carbons.
- IR spectroscopy confirms the carbonyl stretch (~1700 cm⁻¹) and C-Cl bonds (~550-750 cm⁻¹).
- Mass spectrometry (EI or ESI) verifies molecular weight (MW: 202.5 g/mol) and fragmentation patterns.
- X-ray crystallography (using SHELX software) resolves crystal packing and bond angles, critical for structural validation .
Q. What safety precautions are essential when handling this compound?
Use PPE (nitrile gloves, goggles, lab coat) and operate in a fume hood. The compound is a lachrymator and may cause respiratory irritation. Store in airtight containers away from oxidizers and moisture. Consult SDS for spill management and disposal protocols .
Advanced Research Questions
Q. How can researchers optimize enantioselective reduction of this compound to obtain chiral intermediates?
Biocatalytic reduction using Acinetobacter sp. strains achieves >99.9% enantiomeric excess (ee). Optimize parameters:
- pH 7.6 (maintains enzyme activity and substrate stability).
- Ionic strength (0.05–0.2 M phosphate buffer) without significant yield loss.
- Monitor reaction progress via chiral HPLC or polarimetry. This method outperforms chemical catalysts in stereocontrol .
Q. How do solvent polarity and reaction temperature influence nucleophilic substitution reactions of this compound?
- Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.
- Elevated temperatures (60–80°C) accelerate kinetics but risk elimination side reactions (e.g., dehydrohalogenation).
- Kinetic studies (via GC-MS or NMR) and computational modeling (DFT) help predict regioselectivity and optimize conditions .
Q. How can researchers resolve discrepancies in crystallographic data for derivatives of this compound?
- Re-refine datasets using SHELXL with high-resolution (<1.0 Å) data to address twinning or disorder.
- Validate models with R-factor convergence (<5%) and electron density maps.
- Cross-reference with the Cambridge Structural Database (CSD) to identify systematic errors or polymorphic variations .
Q. What strategies mitigate competing elimination pathways during alkylation reactions with this compound?
- Use bulky bases (e.g., LDA, KOtBu) at low temperatures (-78°C) to favor SN2 mechanisms.
- Employ phase-transfer catalysis (e.g., TBAB) in biphasic systems to enhance nucleophile accessibility.
- Monitor intermediates via TLC/GC-MS and isolate products before secondary reactions occur .
Q. What are the key applications of this compound in medicinal chemistry?
The compound serves as a precursor for:
Properties
IUPAC Name |
2-chloro-1-(2-chlorophenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGLGKRIVMZMSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565086 | |
Record name | 2-Chloro-1-(2-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4209-25-0 | |
Record name | 2-Chloro-1-(2-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4209-25-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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